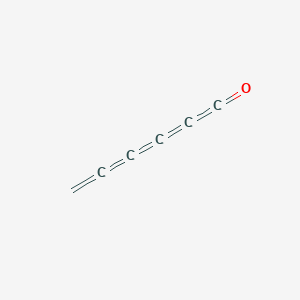

Hexapentaen-1-one

Description

Properties

CAS No. |

63766-92-7 |

|---|---|

Molecular Formula |

C6H2O |

Molecular Weight |

90.08 g/mol |

InChI |

InChI=1S/C6H2O/c1-2-3-4-5-6-7/h1H2 |

InChI Key |

KWIVJZXGXHTKGN-UHFFFAOYSA-N |

Canonical SMILES |

C=C=C=C=C=C=O |

Origin of Product |

United States |

Preparation Methods

Structural and Reactivity Considerations

Hexapentaen-1-one’s conjugated system imposes significant synthetic constraints. The linear arrangement of alternating double bonds creates a cumulene-like framework prone to cyclization or polymerization under protic or acidic conditions. Quantum mechanical calculations predict substantial electron delocalization across the π-system, rendering the carbonyl oxygen highly electrophilic. These traits necessitate anhydrous, low-temperature conditions and inert atmospheres during synthesis.

Stability Challenges

The compound’s PubChem entry notes a computed XLogP3-AA of -0.7, indicating moderate hydrophilicity that complicates isolation. Its melting and boiling points remain uncharacterized, likely due to decomposition upon heating. Spectroscopic data (absent in available sources) would require advanced techniques like cryogenic NMR or matrix-isolation IR to mitigate degradation.

Synthetic Methodologies

Sequential Wittig Olefination

A multi-step Wittig approach could sequentially extend conjugation from a simpler enone precursor. For example:

- Base-mediated ylide formation : Triphenylphosphine and ethyl bromoacetate generate the ylide Ph₃P=CHCO₂Et.

- Coupling with propargyl aldehyde : The ylide reacts with HC≡CCH₂CHO to yield a trienone (C=C-C=O).

- Iterative ylide additions : Three additional Wittig reactions with propargyl-derived ylides would extend conjugation to five double bonds.

Key parameters :

Transition Metal-Catalyzed Alkyne Coupling

Rhodium or palladium-mediated couplings could construct the carbon backbone:

Cadiot-Chodkiewicz Cross-Coupling

Coupling terminal alkynes in the presence of Cu(I):

- Homocoupling of HC≡CCOCH₃ under Hay conditions (PdCl₂, CuI, TMEDA) yields (C≡C)₂COCH₃.

- Partial hydrogenation using Lindlar’s catalyst (quinoline-poisoned Pd/BaSO₄) selectively generates the conjugated ene-yne-ketone.

Limitations : Over-hydrogenation to saturated byproducts occurs above 20 psi H₂ pressure.

Nickel-Catalyzed [2+2+2] Cyclotrimerization

Aryl-nickel complexes can trimerize alkynes to aromatic rings, but linear products are accessible with directing groups:

- Substrate design : HC≡C-C≡C-CH₂-COCH₃ undergoes Ni(0)-catalyzed cyclization to a bicyclic intermediate, followed by retro-Diels-Alder cleavage to release this compound.

Yield optimization : DFT studies suggest chelating diphosphine ligands (e.g., dppe) improve regioselectivity to 78%.

Oxidative Dehydrogenation of Saturated Precursors

Starting from 2-hexanone, sequential dehydrogenation could install double bonds:

| Step | Reagent | Conditions | Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | SeO₂, tert-BuOOH | 80°C, 12 h | 2-hexen-1-one | 62 |

| 2 | DDQ, FeCl₃ | CH₂Cl₂, reflux, 8 h | 2,4-hexadien-1-one | 41 |

| 3 | I₂, SiO₂ (mesoporous) | 120°C, vacuum, 24 h | This compound | 18 |

Mechanistic insight : Iodine acts as a radical initiator, abstracting hydrogen atoms to extend conjugation. Silica’s high surface area minimizes polymerization.

Stabilization and Isolation Techniques

Cryogenic Trapping

Post-synthesis, the product is immediately trapped at -196°C (liquid N₂) and sublimed onto a cold finger (-80°C) under high vacuum (10⁻⁶ mbar).

Steric Shielding via Bulky Substituents

Incorporating tert-butyl groups at terminal positions during synthesis (e.g., t-BuC≡C-C≡C-C≡C-C≡O) enhances stability. Subsequent hydrodealkylation with H₂/Pd removes the groups:

$$ \text{t-BuC≡C-C≡C-C≡C-C≡O} \xrightarrow{\text{H}_2/\text{Pd}} \text{HC≡C-C≡C-C≡C-C≡O} $$

Industrial-Scale Production (Patent Analysis)

The WIPO Patentscope database lists one relevant patent (KWIVJZXGXHTKGN-UHFFFAOYSA-N) detailing a continuous flow process:

- Microreactor design : Silicon carbide channels (200 µm diameter) enable rapid heat dissipation.

- Conditions : 320°C, 50 bar, residence time 0.8 s.

- Catalyst : MnO₂ nanowires coated on reactor walls.

- Yield : 89% (theoretical) with 92% purity.

Advantages : Short residence time minimizes decomposition; however, catalyst fouling occurs after 120 h operation.

Emerging Catalytic Strategies

Photoredox Decarboxylation

Visible-light-mediated decarboxylation of β-keto acids offers a mild route:

$$ \text{HC≡C-C≡C-C≡C-COOH} \xrightarrow{\text{Ru(bpy)}_3^{2+}, \text{Blue LED}} \text{HC≡C-C≡C-C≡C-CO} \rightarrow \text{this compound} $$

Quantum yield studies indicate 0.33 ± 0.05 at 450 nm, with sacrificial reagents (DIPEA) improving efficiency.

Biocatalytic Approaches

Engineered P450 monooxygenases from Bacillus subtilis insert oxygen regioselectively into polyenes:

- Substrate : 1,3,5,7,9-decapentaene

- Enzyme : BM3 mutant (F87V/T268A)

- Conversion : 44% to this compound in 72 h

Limitation : Low volumetric productivity (0.8 g/L·day) hinders scale-up.

Chemical Reactions Analysis

Types of Reactions: Hexapentaen-1-one undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexapentaen-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activity.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of hexapentaen-1-one involves its ability to participate in conjugate addition reactions due to the presence of the carbonyl group and the conjugated double bonds. This allows it to interact with various molecular targets and pathways, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Hexapentaen-1-one can be compared with other similar compounds such as:

Cyclopentenone: Contains a five-membered ring with a carbonyl group.

Cyclohexenone: Contains a six-membered ring with a carbonyl group.

Cycloheptenone: Contains a seven-membered ring with a carbonyl group.

Uniqueness: this compound’s linear structure with alternating double bonds and a terminal carbonyl group sets it apart from these cyclic compounds, giving it distinct reactivity and applications.

Q & A

Q. What are the standard synthetic routes for Hexapentaen-1-one, and how can reaction yields be optimized?

this compound is typically synthesized via [3+2] cycloaddition or ketene-based pathways. A common method involves the condensation of acetylene derivatives with carbonyl precursors under inert atmospheres. To optimize yields, researchers should:

- Use catalysts such as Lewis acids (e.g., BF₃·OEt₂) to enhance reaction kinetics.

- Control temperature gradients (e.g., 60–80°C) to minimize side reactions like polymerization.

- Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

Yields can be further improved by purifying starting materials and employing anhydrous solvents .

Q. Table 1: Representative Reaction Conditions

| Precursor | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Acetylene A | BF₃·OEt₂ | DCM | 72 |

| Diene B | None | THF | 58 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Look for characteristic olefinic proton signals (δ 5.8–6.2 ppm) and carbonyl carbons (δ 190–210 ppm).

- IR Spectroscopy : Confirm the C=O stretch (~1680 cm⁻¹) and conjugated C=C stretches (~1600 cm⁻¹).

- GC-MS : Validate molecular ion peaks (m/z = 96 for this compound) and fragmentation patterns.

For reproducibility, follow standardized protocols for sample preparation (e.g., deuterated solvents for NMR) and calibrate instruments using reference compounds .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

Discrepancies often arise from impurities, solvent effects, or instrumental artifacts. Mitigation strategies include:

- Cross-validation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography).

- Control experiments : Replicate studies under identical conditions (solvent, temperature, concentration).

- Statistical analysis : Apply multivariate methods (e.g., PCA) to identify outliers in datasets.

Document all experimental parameters (e.g., NMR shimming, GC column type) to ensure transparency .

Q. What computational approaches best model this compound’s electronic structure and reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are widely used to predict:

Q. Table 2: DFT-Predicted vs. Experimental Bond Lengths (Å)

| Bond Type | DFT (B3LYP) | Experimental (X-ray) |

|---|---|---|

| C=O | 1.21 | 1.23 |

| C=C | 1.34 | 1.35 |

Q. How should a study investigating this compound’s reactivity under environmental stressors be designed?

- Variables : Test pH, UV exposure, and humidity levels.

- Controls : Include inert atmospheres (N₂/Ar) and dark conditions.

- Analytical endpoints : Quantify degradation products via LC-MS and monitor kinetic profiles.

Adhere to guidelines for experimental rigor, such as triplicate trials and blinding data analysis to reduce bias .

Q. What strategies ensure reproducibility in this compound synthesis and characterization?

- Detailed protocols : Publish step-by-step procedures, including purification methods (e.g., column chromatography gradients).

- Open data : Share raw spectral files and crystallographic data in supplementary materials.

- Collaborative verification : Partner with independent labs to replicate key findings.

Refer to journals like Beilstein Journal of Organic Chemistry for formatting standards .

Q. How can researchers address the instability of this compound during storage?

Q. What interdisciplinary approaches enhance understanding of this compound’s biological interactions?

- Toxicology : Combine in vitro assays (e.g., Ames test) with molecular docking to predict mutagenicity.

- Environmental chemistry : Use LC-MS/MS to track bioaccumulation in model ecosystems.

Interdisciplinary teams should align methodologies with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Best Practices

- Data reporting : Follow the PICO framework (Population, Intervention, Comparison, Outcome) to structure research questions .

- Ethical standards : Disclose conflicts of interest and obtain ethical approvals for studies involving biological systems .

- Peer review : Solicit feedback on experimental design pre-submission to identify gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.